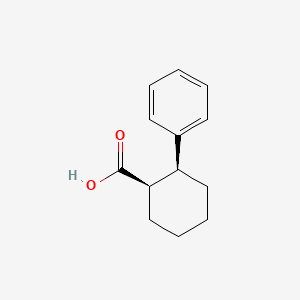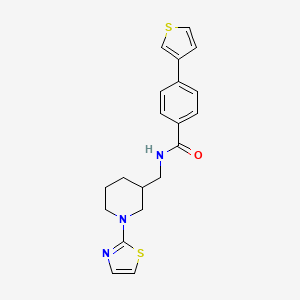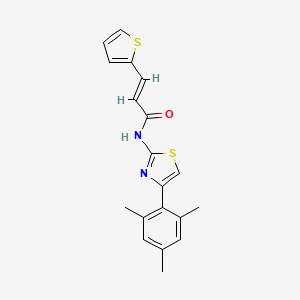![molecular formula C21H23N5OS2 B3020355 2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-49-8](/img/structure/B3020355.png)
2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H23N5OS2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
This results in enhanced cholinergic neurotransmission .
Biochemical Pathways
The compound likely affects the cholinergic neurotransmission pathway by inhibiting acetylcholinesterase . This leads to an increase in acetylcholine levels, enhancing neurotransmission and potentially improving cognitive function .
Pharmacokinetics
Similar compounds have been reported to possess good drug-likeness profiles , suggesting that they may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This may result in improved cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from accessing it . Additionally, this compound may interact with other proteins and biomolecules, such as receptors and ion channels, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling . This can lead to changes in gene expression and cellular metabolism, as the increased acetylcholine levels activate downstream signaling cascades. The compound’s impact on cellular metabolism may include alterations in energy production and utilization, as well as changes in the synthesis and degradation of biomolecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes and receptors. As a competitive inhibitor of acetylcholinesterase, this compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and modulate various physiological processes. Additionally, this compound may interact with other receptors and ion channels, influencing their activity and contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of acetylcholinesterase and prolonged enhancement of cholinergic signaling . These long-term effects may include changes in gene expression, cellular metabolism, and overall cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels and cholinergic signaling . At higher doses, the compound may exhibit toxic or adverse effects, including overstimulation of cholinergic pathways and potential neurotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at an optimal dose, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as an acetylcholinesterase inhibitor . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound may also involve interactions with cofactors and other enzymes, influencing its overall pharmacokinetics and pharmacodynamics . Additionally, the compound’s effects on metabolic flux and metabolite levels may be observed, particularly in tissues with high cholinergic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is also influenced by its lipophilicity, which allows it to readily diffuse across cell membranes and reach its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target biomolecules . The presence of targeting signals or post-translational modifications may influence the compound’s localization to specific compartments or organelles within the cell . Additionally, the compound’s activity may be modulated by its subcellular localization, as interactions with different biomolecules in various cellular compartments can influence its overall pharmacological effects .
Properties
IUPAC Name |
2-ethyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS2/c1-2-17-22-21-26(23-17)20(27)19(29-21)18(16-9-6-14-28-16)25-12-10-24(11-13-25)15-7-4-3-5-8-15/h3-9,14,18,27H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPXCAPTAWJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)
![N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide](/img/structure/B3020276.png)

![2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B3020279.png)
![4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B3020280.png)

![5-(furan-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B3020283.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B3020286.png)
![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)
![3,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3020292.png)

![2-(4-chlorophenoxy)-2-methyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}propanamide](/img/structure/B3020295.png)
